molecular formula C68H96N14O29 B156728 Hirullin CAS No. 131147-81-4

Hirullin

货号 B156728
CAS 编号: 131147-81-4
分子量: 1573.6 g/mol
InChI 键: WUDUBJRKXIMUCO-DUBUDNBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hirullin, derived from the leech compound hirudin, is a potent antithrombin agent with significant therapeutic potential in the management of thrombotic diseases. It is a synthetic peptide that acts as a highly specific, direct inhibitor of both free and clot-bound thrombin, offering a potential alternative to traditional anticoagulants like heparin .

Synthesis Analysis

The synthesis of hirullin and its analogs involves rational design and solid-phase peptide synthesis techniques. Hirulog, a hirudin-based synthetic peptide, was designed using the protein hirudin as a model. The synthesis of another analog, hirufos, was achieved using the Fmoc strategy, which included the incorporation of a stable phosphono derivative of L-phenylalanine to enhance anticoagulant properties .

Molecular Structure Analysis

Hirullin and its analogs are characterized by a bivalent structure that includes an active-site specificity sequence, a polymeric linker, and an anion-binding exosite (ABE) recognition sequence. The design of these peptides is such that they can inhibit the thrombin catalytic site and exhibit specificity for the ABE of alpha-thrombin. The optimal inhibitory activity of these peptides depends on the integrity of all three structural components .

Chemical Reactions Analysis

Hirullin and its analogs inhibit the thrombin-catalyzed hydrolysis of substrates and block fibrinogen clotting activity by binding to non-catalytic sites on thrombin. The inhibition of thrombin by these peptides is highly specific, as they do not inhibit other serine proteases such as factor Xa, plasmin, or trypsin at concentrations significantly higher than those required for thrombin inhibition .

Physical and Chemical Properties Analysis

The anticoagulant activity of hirullin is evident through its ability to prolong various coagulation parameters such as activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT). The peptide is rapidly cleared from the human body with a half-life of approximately 36 minutes. Its anticoagulant effects are dose-dependent and can be sustained through continuous infusion, demonstrating its potential for controlled anticoagulation in clinical settings .

Relevant Case Studies

Clinical trials such as the Thrombin Inhibition in Myocardial Ischemia (TIMI) 7 trial have investigated the efficacy of hirulog in patients with unstable angina. The study found that higher doses of hirulog, when used in conjunction with aspirin, reduced the incidence of death or nonfatal myocardial infarction. Moreover, hirulog was generally well-tolerated with a low incidence of major hemorrhage . Another study evaluated the anticoagulant effects of hirulog in patients with coronary artery disease, confirming its potent anticoagulant profile and good tolerability .

科学研究应用

抗凝血酶活性

Hirullin,特别是Hirullin P18,是一种具有强大抗凝血酶活性的蛋白质,类似于饥饿素。研究表明,其C端片段乙酰化Hirullin P1840-61具有与乙酰化去硫饥饿素45-65相当的抗凝血酶活性。这是重要的,因为它通过结合凝血酶上的非催化位点来抑制纤维蛋白凝块的形成。强调了特定残基(如Phe51)在这种抗凝血酶活性中的关键性,突显了其在抗血栓治疗中的潜力 (Krstenansky, Owen, Yates, & Mao, 1990)

临床环境中的凝血酶抑制

Hirulog,一种与Hirullin相关的直接凝血酶抑制剂,在各种临床环境中得到了广泛探讨。它显示出在预防手术后深静脉血栓形成(DVT),治疗不稳定性心绞痛,协助急性心肌梗死在溶栓过程中以及预防经皮冠状动脉成形术(PTCA)的急性并发症方面具有潜力。对Hirulog的探索突显了直接凝血酶抑制剂如Hirullin在管理动脉血栓栓塞和其临床活性和耐受性中的潜力 (Maraganore & Adelman, 1996)

在不稳定性心绞痛治疗中的作用

关于Hirulog的特定研究表明其在治疗不稳定性心绞痛中的疗效。例如,一项研究表明,在不稳定性心绞痛患者中持续静脉输注Hirulog导致稳定的、剂量依赖的抗凝和抗血栓效果,展示了其作为治疗该病症的新方法的潜力 (Lidón, Théroux, Juneau, Adelman, & Maraganore, 1993)

对血小板沉积的影响

此外,已经调查了Hirulog对血小板沉积的影响。在大鼠颈动脉内膜切除术模型中,Hirulog与阿司匹林结合显著减少了接受微外科内膜切除术的阿司匹林治疗大鼠的血小板沉积,表明其在减少动脉血栓事件中的作用 (Hamelink et al., 1995)

属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUBJRKXIMUCO-DUBUDNBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H96N14O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hirullin

Citations

For This Compound
64
Citations
JL Krstenansky, TJ Owen, MT Yates, SJT Mao - FEBS letters, 1990 - Elsevier
… -hirullin … the hirullin P18 C-terminal fragment demonstrates the critical nature of Phe 51 , which corresponds to the important Phe 56 residue of hirudin. Although the sequences of hirullin …
Number of citations: 20 www.sciencedirect.com
A Electricwala, R Hartwell, MD Scawen… - Journal of protein …, 1993 - Springer
… However, similar sequence comparison of bufrudin with hirullin PI8, a hirudin variant … terminal portion of bufrudin may be significantly different from hirullin PI8, hut similar to hirudin HV1, …
Number of citations: 53 link.springer.com
T CCT - FEBS Letters, 1990 - core.ac.uk
… should be ‘acetyl-hirullin P1841_62’. In Table I compounds l-5 are Ac-hirullin P1841_62, hirullin P1850_62, hirullin P 1 851_62, hirullin P 1852-62 and hirullin Pl&_62, respectively. The …
Number of citations: 4 core.ac.uk
X Qiu, M Yin, KP Padmanabhan, JL Krstenansky… - Journal of Biological …, 1993 - ASBMB
… isolated from the leech Hirudinaria manillensis (hirullin P18). The structures have been … This causes the side groups of cyclohexylalanine 64' of MDL-28050 and Ile60, of hirullin to …
Number of citations: 44 www.jbc.org
JL Krstenansky, SJT Mao - Blood Coagulation & Fibrinolysis, 1991 - journals.lww.com
… The present study analyses some models for hirullin P18's … components of hirudin's and hirullin P18's Cterminal binding … , g, and hirullin P18,4 ... g regions; (3) have Ser" of hirullin P18 …
Number of citations: 4 journals.lww.com
M Salzet - Current pharmaceutical design, 2002 - ingentaconnect.com
… C-terminal functional domain represented by hirullin P18[50-61] … hirullin suggested that the conformation of the C-terminal portion of bufrudin may be significantly different from hirullin …
Number of citations: 70 www.ingentaconnect.com
MH Payne, JL Krstenansky, MT Yates… - Journal of medicinal …, 1991 - ACS Publications
… The only known exceptions are hirudin PA6 and hirullin P18,6 which have significant … Hirullin P18 does not contain a Tyr residue near its Cterminus that could be sulfated as in hirudin …
Number of citations: 10 pubs.acs.org
R Krishnan, A Tulinsky, GP Vlasuk, D Pearson… - Protein …, 1996 - Wiley Online Library
… The side-chain atoms of Glu 58' residue have no electron density, as in hirulogs 1 and 3, and hirutonin 2 and hirullin P18, whereas in hirutonin 6, MDL28050, and the platelet receptor …
Number of citations: 37 onlinelibrary.wiley.com
AM Tanaka-Azevedo, K Morais-Zani… - BioMed Research …, 2010 - hindawi.com
… : hirullin P6 [70] and hirullin P18 … hirullin P6 should be pointed out for its possible interaction with the active site of thrombin, which may account for the higher inhibitory potency of hirullin …
Number of citations: 41 www.hindawi.com
M Alaama, ABMH Uddin, AM Ghawi, A Merzouk… - Tropical Journal of …, 2014 - ajol.info
… Several active compounds have been isolated from its saliva like bufridin from the head of Hirudinaria leech [11], hirullin P6 and P18 from the whole body of the leech [12], and Hirudin …
Number of citations: 3 www.ajol.info

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。